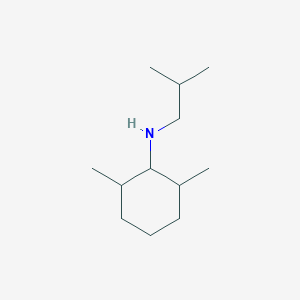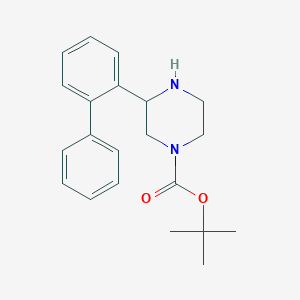![molecular formula C10H14N2O B13534084 1-[(2-Methoxy-3-pyridinyl)methyl]cyclopropanamine](/img/structure/B13534084.png)
1-[(2-Methoxy-3-pyridinyl)methyl]cyclopropanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2-methoxypyridin-3-yl)methyl]cyclopropan-1-amine is a compound that belongs to the class of cyclopropane amines It features a cyclopropane ring attached to an amine group, with a methoxypyridine moiety linked via a methylene bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-methoxypyridin-3-yl)methyl]cyclopropan-1-amine typically involves the following steps:
Formation of the Methoxypyridine Intermediate: The starting material, 2-methoxypyridine, is subjected to a series of reactions to introduce the methylene bridge. This can be achieved through halogenation followed by nucleophilic substitution.
Cyclopropanation: The intermediate is then reacted with a suitable cyclopropane precursor under conditions that promote cyclopropanation. This often involves the use of a strong base and a cyclopropane donor.
Amine Introduction: The final step involves the introduction of the amine group. This can be done through reductive amination or other suitable amination reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
1-[(2-methoxypyridin-3-yl)methyl]cyclopropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The methoxypyridine moiety can undergo substitution reactions, where the methoxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce primary or secondary amines.
Aplicaciones Científicas De Investigación
1-[(2-methoxypyridin-3-yl)methyl]cyclopropan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-[(2-methoxypyridin-3-yl)methyl]cyclopropan-1-amine involves its interaction with specific molecular targets. The methoxypyridine moiety can interact with enzymes or receptors, modulating their activity. The cyclopropane ring provides structural rigidity, which can influence the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- 1-[(2-methoxypyridin-3-yl)methyl]-N-methylcyclopropan-1-amine
- trans-n-[(2-methoxypyridin-3-yl)methyl]-2-phenylcyclopropan-1-amine
Uniqueness
1-[(2-methoxypyridin-3-yl)methyl]cyclopropan-1-amine is unique due to its specific structural features, such as the combination of a cyclopropane ring and a methoxypyridine moiety. This combination imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C10H14N2O |
|---|---|
Peso molecular |
178.23 g/mol |
Nombre IUPAC |
1-[(2-methoxypyridin-3-yl)methyl]cyclopropan-1-amine |
InChI |
InChI=1S/C10H14N2O/c1-13-9-8(3-2-6-12-9)7-10(11)4-5-10/h2-3,6H,4-5,7,11H2,1H3 |
Clave InChI |
AFTLEVREWGDBBZ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC=N1)CC2(CC2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-((6-Amino-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13534028.png)
![1-[(2-Bromo-6-chlorophenyl)methyl]piperazine](/img/structure/B13534031.png)

![2-(7-Chlorobenzo[d][1,3]dioxol-5-yl)-N-methylethan-1-amine](/img/structure/B13534042.png)
![[4,6-Dichloro-2-(difluoromethyl)pyridin-3-yl]methanol](/img/structure/B13534056.png)




